molecular formula C20H20N6O3S B2997931 4-oxo-N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide CAS No. 2034505-60-5

4-oxo-N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide

Cat. No.: B2997931
CAS No.: 2034505-60-5
M. Wt: 424.48
InChI Key: HEEKMKJKDAXJIC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-oxo-N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide is a novel heterocyclic compound featuring a fused pyrroloquinoline core, a sulfonamide group at the 8-position, and a pyrazine-pyrazole-ethyl substituent. Its structural complexity arises from the integration of multiple aromatic and heterocyclic moieties, including:

  • A sulfonamide group at position 8, enhancing hydrogen-bonding capabilities.
  • A 2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl side chain, contributing to solubility and steric bulk.

The closest analog reported in these searches is 3-[(3-amino-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)methyl]-2-methyl-1,4-dihydroquinolin-4-one, which shares a quinolinone core but lacks the pyrazine-pyrazole-ethyl and sulfonamide groups .

Properties

IUPAC Name

11-oxo-N-[2-(3-pyrazin-2-ylpyrazol-1-yl)ethyl]-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-triene-6-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N6O3S/c27-19-2-1-14-11-16(12-15-3-9-26(19)20(14)15)30(28,29)23-7-10-25-8-4-17(24-25)18-13-21-5-6-22-18/h4-6,8,11-13,23H,1-3,7,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEEKMKJKDAXJIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N2CCC3=CC(=CC1=C32)S(=O)(=O)NCCN4C=CC(=N4)C5=NC=CN=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-oxo-N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide (CAS No. 2034505-60-5) is a novel sulfonamide derivative that has gained attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activities based on available research findings.

Chemical Structure and Properties

The molecular formula of the compound is C20H20N6O3SC_{20}H_{20}N_{6}O_{3}S, with a molecular weight of 424.5 g/mol. The structure includes a pyrroloquinoline core and features that suggest potential interactions with biological targets.

PropertyValue
Molecular FormulaC20H20N6O3SC_{20}H_{20}N_{6}O_{3}S
Molecular Weight424.5 g/mol
CAS Number2034505-60-5

Anticancer Activity

Research indicates that compounds structurally related to the target compound exhibit significant anticancer properties. For instance, derivatives with similar moieties have shown promising results against various cancer cell lines:

  • IC50 Values : A related compound demonstrated IC50 values of 0.83 μM against A549 (lung cancer), 0.15 μM against MCF-7 (breast cancer), and 2.85 μM against HeLa (cervical cancer) cells, indicating strong anticancer activity .

The mechanism of action for compounds in this class often involves inhibition of specific kinases or modulation of receptor activity:

  • Kinase Inhibition : Some derivatives have been identified as c-Met kinase inhibitors, which play a crucial role in tumor growth and metastasis .

Neuroprotective Effects

The compound's structural features suggest potential neuroprotective effects through modulation of glutamate receptors:

  • Allosteric Modulation : Similar compounds have been reported as positive allosteric modulators for GluN2C/D subunits of NMDA receptors, which are involved in neuroprotection and synaptic plasticity .

Study on Structure-Activity Relationship (SAR)

A detailed SAR analysis was conducted on related pyrazolo[1,5-a]pyrazin derivatives to evaluate their biological activities. Modifications in the substituents significantly influenced their potency against various targets, including cancer cells and kinases .

In Vivo Studies

In vivo studies are essential to validate the efficacy observed in vitro. However, specific studies directly involving the target compound remain limited. The pharmacokinetics and bioavailability need further exploration to understand its therapeutic potential fully.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Molecular Comparisons

The table below highlights key structural and molecular differences between the target compound and analogs:

Compound Name / ID Molecular Formula Molecular Weight (g/mol) Key Substituents Structural Features
Target Compound C₂₁H₂₁N₇O₃S 475.5 Pyrazine-pyrazole-ethyl, sulfonamide Pyrroloquinoline core, multiple heterocycles, polar functional groups
3-[(3-amino-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)methyl]-2-methyl-1,4-dihydroquinolin-4-one C₁₄H₁₅N₅O₂ 285.3 Aminopyrazolyl-methyl, methylquinolinone Simplified quinolinone core, fewer heterocycles
N-(2-oxo-2-{[4-(4-pyridinyl)-1,3-thiazol-2-yl]amino}ethyl)-2-pyrazinecarboxamide C₁₃H₁₁N₇O₂S 329.3 Pyrazinecarboxamide, thiazole-pyridine Linear chain with thiazole and pyridine, lacks fused ring systems
N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)-pyrroloquinoline-8-sulfonamide C₂₁H₂₀N₂O₅S₂ 444.5 Furan-thiophene-hydroxyethyl Pyrroloquinoline core, oxygen/sulfur heterocycles, hydroxyl group
4-oxo-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)-pyrroloquinoline-8-sulfonamide C₂₁H₁₉N₃O₃S₂ 425.5 Thiophene-pyridinylmethyl Pyrroloquinoline core, sulfur-containing substituent, pyridine linkage
Key Observations:

Core Scaffold: The target compound and analogs in and share the pyrroloquinoline core, whereas the compound in uses a simpler quinolinone structure.

Substituent Diversity: The pyrazine-pyrazole-ethyl group in the target compound is unique compared to the thiophene (), furan (), or aminopyrazole () substituents in analogs.

Molecular Weight : The target compound has the highest molecular weight (475.5 g/mol) due to its complex side chains.

Functional Group Analysis

  • Pyrazine Moiety : Exclusive to the target compound and , pyrazine contributes to electron-deficient aromatic systems, influencing electronic properties and binding affinity.
  • Heterocyclic Linkers : The ethyl-pyrazole bridge in the target compound contrasts with the thiazole () or hydroxyethyl () linkers in analogs, affecting conformational flexibility.

Q & A

Q. What synthetic strategies are essential for constructing the pyrrolo[3,2,1-ij]quinoline core in this compound?

The pyrrolo[3,2,1-ij]quinoline scaffold can be synthesized via Mannich reactions to introduce substituents, as demonstrated in analogous quinoline derivatives . Cyclization reactions using phosphorous oxychloride or similar reagents are critical for forming the fused heterocyclic system, as seen in the synthesis of tetrahydroquinoline carboxylates . Coupling reactions with pyrazine derivatives (e.g., 3-(pyrazin-2-yl)-1H-pyrazole) require palladium-catalyzed cross-coupling or nucleophilic substitution under controlled temperatures (e.g., 120°C in DMF/water mixtures) .

Q. Which analytical techniques are critical for confirming structural integrity and purity?

Key methods include:

  • Nuclear Magnetic Resonance (NMR) : For verifying proton and carbon environments in the pyrroloquinoline and sulfonamide moieties .
  • Infrared Spectroscopy (IR) : To confirm functional groups like sulfonamide (S=O stretches) and carbonyl (C=O) .
  • X-ray Powder Diffraction (XRPD) and Thermal Analysis (TGA/DSC) : Essential for identifying polymorphic forms and assessing thermal stability, particularly for salt derivatives .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield in multi-step syntheses involving pyrazine-pyrazole coupling?

  • Solvent Selection : Use degassed DMF/water mixtures to stabilize palladium catalysts in Suzuki-Miyaura couplings .
  • Catalyst Systems : Pd(PPh₃)₄ with K₃PO₄ enhances cross-coupling efficiency for aryl boronic acids .
  • Temperature Control : Reflux conditions (e.g., 120°C) minimize side reactions during cyclization .
  • Purification : Column chromatography or recrystallization from ethanol/methanol ensures high purity .

Q. What methodologies resolve crystallographic data discrepancies during structural elucidation?

  • SHELXL Refinement : Incorporates new features like restraints for disordered moieties and anisotropic displacement parameters .
  • Comparative Analysis : Cross-validate XRPD patterns with known databases (e.g., Cambridge Structural Database) to address polymorphism or solvate formation .

Q. How should researchers approach the synthesis and characterization of polymorphic forms or salt derivatives?

  • Salt Synthesis : React the free base with acids (e.g., HCl, H₃PO₄) in ethanol/water mixtures at 50–60°C .
  • Polymorph Screening : Vary solvents (e.g., acetonitrile vs. THF) and cooling rates during crystallization to isolate distinct crystal forms .
  • XRPD Validation : Compare experimental diffractograms with simulated patterns from single-crystal data .

Q. What in vitro/in vivo models are suitable for evaluating biological activity?

  • Jak2 Inhibition Assays : Use Ba/F3 cells expressing Jak2 V617F mutations to assess proliferation inhibition, as done for pyrazol-pyrimidine inhibitors .
  • COX-2 Selectivity Screening : Employ human whole-blood assays to measure IC₅₀ values against COX-1/COX-2, similar to celecoxib derivatives .
  • Pharmacokinetic Profiling : Rodent models evaluate half-life and bioavailability, with LC-MS/MS for plasma concentration analysis .

Q. How can computational chemistry aid in designing novel derivatives or predicting reactivity?

  • Quantum Chemical Calculations : Use density functional theory (DFT) to model transition states in key reactions (e.g., cyclization) .
  • Machine Learning : Train models on reaction databases to predict optimal solvents/catalysts for sulfonamide functionalization .
  • Molecular Dynamics (MD) : Simulate target-ligand interactions (e.g., Jak2 ATP-binding domain) to guide SAR studies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.